(3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone is a chemical compound that features a brominated nitrophenyl group and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone typically involves a multi-step process. One common method starts with the bromination of 3-nitrophenylmethanone to introduce the bromine atom at the 3-position. This is followed by a nucleophilic substitution reaction with 4-methylpiperazine to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The bromine atom can be substituted with other nucleophiles through a substitution reaction.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of nitro to amine derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of brominated and nitro-substituted phenyl groups on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The brominated nitrophenyl group can participate in various binding interactions, while the piperazine moiety can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-nitrophenyl)(4-ethylpiperazin-1-yl)methanone: Similar structure with an ethyl group instead of a methyl group.
(3-Bromo-5-nitrophenyl)(4-phenylpiperazin-1-yl)methanone: Contains a phenyl group on the piperazine ring.
(3-Bromo-5-nitrophenyl)(4-methylpiperidin-1-yl)methanone: Features a piperidine ring instead of a piperazine ring.
Uniqueness
(3-Bromo-5-nitrophenyl)(4-methylpiperazin-1-yl)methanone is unique due to the combination of a brominated nitrophenyl group and a methylpiperazine moiety. This combination imparts specific chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
(3-bromo-5-nitrophenyl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O3/c1-14-2-4-15(5-3-14)12(17)9-6-10(13)8-11(7-9)16(18)19/h6-8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTVTAGAHVXGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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